molecular formula C23H25N3O2S B2378367 3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1795087-69-2

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No.: B2378367
CAS No.: 1795087-69-2
M. Wt: 407.53
InChI Key: KFSZFCWQUPFTPT-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Gelators

  • Study 1 : Research on N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , has shown that these compounds can act as supramolecular gelators. This study found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, driven by π-π interactions and other non-covalent forces (Yadav & Ballabh, 2020).

Bioactivity of Benzamides

  • Study 2 : Another study synthesized metal complexes of benzamides, which demonstrated potential antibacterial activity against various bacterial strains. These complexes showed improved activity compared to free ligands, highlighting the bioactive potential of benzamide derivatives (Khatiwora et al., 2013).

Anti-Arrhythmic Activity

  • Study 4 : Piperidine-based 1,3-thiazole derivatives, similar to the compound of interest, have been synthesized and shown to have significant anti-arrhythmic activity. This suggests potential therapeutic applications in treating cardiac arrhythmias (Abdel‐Aziz et al., 2009).

QSAR of Benzothiazoles

  • Study 5 : A quantitative structure-activity relationship (QSAR) study on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides highlighted the significance of computational methods in understanding the structure-activity relationships of such compounds (Al-Masoudi et al., 2011).

Alternative Products in Chemical Reactions

  • Study 6 : Research into alternative products formed in reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide found compounds such as N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, which are structurally related to the compound (Krauze et al., 2007).

Anti-Microbial Study

  • Study 8 : A study on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives revealed their antimicrobial potential, especially against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the broad bioactivity scope of such compounds (Anuse et al., 2019).

Anticancer Evaluation

  • Study 9 : Synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, related to the compound of interest, exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Impurities in Pharmaceutical Drugs

  • Study 10 : Identification of impurities in Repaglinide, a diabetic drug, involved similar benzamide derivatives. This study underscores the importance of understanding and controlling impurities in pharmaceutical formulations (Kancherla et al., 2018).

Properties

IUPAC Name

3-phenylmethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-22(25-15-19-8-5-12-26(16-19)23-24-11-13-29-23)20-9-4-10-21(14-20)28-17-18-6-2-1-3-7-18/h1-4,6-7,9-11,13-14,19H,5,8,12,15-17H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSZFCWQUPFTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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